2-Methoxy-4-methyl-N-phenylaniline
Overview
Description
2-Methoxy-4-methyl-N-phenylaniline is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4-methyl-N-phenylaniline is1S/C14H15NO/c1-11-8-9-13 (14 (10-11)16-2)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3
. This indicates the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring, along with a phenylamine (-NH-C6H5) group. Physical And Chemical Properties Analysis
2-Methoxy-4-methyl-N-phenylaniline is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
2-Methoxy-4-methyl-N-phenylaniline, also referred to as DPA in some studies, has been a subject of interest primarily in the field of synthetic chemistry. Research has focused on its synthesis and characterization, exploring new methods and technological routes for its industrial-scale production. The molecule's structural properties have been thoroughly analyzed, providing a theoretical basis for further research into DPA synthesis and its potential industrial applications (Xu Xiao-liang, 2012).
Solubility Studies
Understanding the solubility of chemical compounds like 2-Methoxy-4-methyl-N-phenylaniline is crucial in various applications, including pharmaceuticals and material science. Research has been conducted to measure the solubilities of similar compounds in different organic solvents at various temperatures, providing data that can be correlated with models like the Apelblat equation. Such studies help in comprehending the compound's behavior in different solvent environments and can guide industrial processes involving the compound (Jia Yinxia et al., 2012).
X-ray Diffraction and Molecular Studies
X-ray diffraction techniques have been utilized to study the molecular structure of 2-Methoxy-4-methyl-N-phenylaniline. These studies provide insights into the monomeric forms of the compound, detailing their crystal structures and behaviors at different temperatures. Such research is fundamental in understanding the compound's physical properties, which is essential in material scienceand various industrial applications (A. Marques et al., 2008).
Material Science and Industrial Applications
In the realm of material science and industrial applications, 2-Methoxy-4-methyl-N-phenylaniline has been found to be a critical component. Its molecular structures have been reported, especially when synthesized via the Schiff bases reduction route, highlighting its significance in creating materials like azo dyes and dithiocarbamate. These compounds have diverse applications, ranging from colorants in textile industries to reagents in chemical industries (P. A. Ajibade et al., 2021).
Anti-corrosion and Adsorption Characteristics
The compound has also been studied for its anti-corrosion properties, particularly in Schiff base derivatives of vanillin and divanillin. These studies are crucial in industries where metal preservation is essential. The insights into the adsorption characteristics and corrosion inhibition behavior of these compounds on metal surfaces are invaluable for developing more effective anti-corrosive treatments in various industrial settings (Sanjoy Satpati et al., 2020).
Anticancer Research
Notably, 2-Methoxy-4-methyl-N-phenylaniline has been part of anticancer research, highlighting its potential in medical applications. Studies have investigated its activity against specific cancer cell lines, providing preliminary data that could guide further research and development in oncology. This underscores the compound's potential in contributing to therapeutic solutions against cancer (L. Sukria et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4-methyl-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-8-9-13(14(10-11)16-2)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNHYRXWLNNLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475200 | |
Record name | AG-H-25049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-N-phenylaniline | |
CAS RN |
808114-08-1 | |
Record name | AG-H-25049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-methyl-N-phenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.